molecular formula C15H20N2O B1271727 2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide CAS No. 825657-70-3

2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide

Cat. No.: B1271727
CAS No.: 825657-70-3
M. Wt: 244.33 g/mol
InChI Key: VUVCDDVYWNXVJC-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is an organic compound with the molecular formula C15H20N2O It is a benzamide derivative characterized by the presence of an amino group and a cyclohexenyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide typically involves the reaction of 2-aminobenzamide with 1-cyclohexen-1-yl ethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide
  • 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzoic acid
  • 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzylamine

Uniqueness

2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both an amino group and a cyclohexenyl ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-N-[2-(cyclohexen-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVCDDVYWNXVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367071
Record name 2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825657-70-3
Record name 2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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